molecular formula C15H11FO3 B1358987 3-Acetoxy-4'-fluorobenzophenone CAS No. 890099-49-7

3-Acetoxy-4'-fluorobenzophenone

Cat. No.: B1358987
CAS No.: 890099-49-7
M. Wt: 258.24 g/mol
InChI Key: NWIWPHISJUSWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetoxy-4’-fluorobenzophenone is a chemical compound belonging to the class of benzophenones. It is characterized by the presence of an acetoxy group at the 3-position and a fluorine atom at the 4’-position on the benzophenone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-4’-fluorobenzophenone typically involves the acetylation of 4’-fluorobenzophenone. One common method includes the reaction of 4’-fluorobenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the production of 3-Acetoxy-4’-fluorobenzophenone may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-4’-fluorobenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetoxy-4’-fluorobenzophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Acetoxy-4’-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which may interact with biological targets. The fluorine atom can enhance the compound’s lipophilicity and stability, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetoxy-4’-fluorobenzophenone is unique due to the combined presence of both the acetoxy and fluorine groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research applications .

Properties

IUPAC Name

[3-(4-fluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-10(17)19-14-4-2-3-12(9-14)15(18)11-5-7-13(16)8-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIWPHISJUSWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641628
Record name 3-(4-Fluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-49-7
Record name [3-(Acetyloxy)phenyl](4-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.